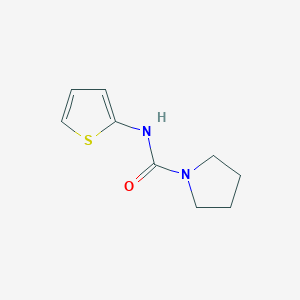

N-(thiophen-2-yl)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-thiophen-2-ylpyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c12-9(11-5-1-2-6-11)10-8-4-3-7-13-8/h3-4,7H,1-2,5-6H2,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKXKQRDTAROKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)NC2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-yl)pyrrolidine-1-carboxamide typically involves the amidation of thiophene-2-carboxylic acid with pyrrolidine. This reaction can be catalyzed by various agents, including carbodiimides or coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for bromination of the thiophene ring.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Pyrrolidine-1-carboxamide.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(thiophen-2-yl)pyrrolidine-1-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-(thiophen-2-yl)pyrrolidine-1-carboxamide largely depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the carboxamide group can form hydrogen bonds, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural Comparison of Selected Pyrrolidine-1-carboxamide Derivatives

Key Observations :

- Stereochemistry : The (S)-configured thiadiazole derivative (C₁₅H₁₉N₅O₂S₂) highlights the role of chirality in biological activity, though specific data are unavailable .

- Lipophilicity : The 3,4-dimethylphenyl analog (C₁₇H₂₀N₂OS) likely has enhanced membrane permeability compared to the parent compound due to alkyl substitution .

Antiproliferative Activity:

- Thiophene derivatives with sulfonamide or isoxazole moieties (e.g., compounds 26–29 in ) exhibit IC₅₀ values <10 µM against breast cancer cells, outperforming doxorubicin .

TRPV1 Antagonism:

- (S)-N-(3-Isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide () is a brain-penetrant TRPV1 antagonist, suggesting that bulky aryl groups enhance central nervous system activity .

Ion Channel Modulation:

- NS 1643 () activates potassium channels, demonstrating how pyrrolidine carboxamides can be tailored for cardiovascular or neurological applications .

Biological Activity

N-(thiophen-2-yl)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the carboxamide group can form hydrogen bonds, enhancing binding affinity and specificity to target enzymes or receptors.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or cancer progression.

- Receptor Modulation : It can modulate the activity of receptors that play roles in cellular signaling pathways.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In vitro studies indicate that it possesses activity against various bacterial strains. For instance, it was evaluated against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentration (MIC) values that suggest significant antibacterial potential .

Anticancer Activity

The compound has also been explored for its anticancer properties. Research indicates that it may inhibit key enzymes involved in tumor growth, making it a candidate for further development as an anticancer agent.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Antimicrobial Evaluation :

Bacterial Strain MIC (µg/mL) Control (Ciprofloxacin) Staphylococcus aureus 3.12 - 12.5 2 Escherichia coli 6.25 - 25 2 -

Anticancer Studies :

- In vitro assays demonstrated that this compound effectively inhibited the proliferation of several cancer cell lines by targeting specific pathways involved in cell growth and survival.

- Mechanistic Insights :

Summary of Findings

The biological activity of this compound highlights its potential as a versatile bioactive compound with applications in both antimicrobial and anticancer therapies. Its mechanisms involve enzyme inhibition and receptor modulation, supported by empirical data from various studies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(thiophen-2-yl)pyrrolidine-1-carboxamide and related analogs?

- Methodological Answer : The synthesis typically involves coupling pyrrolidine-1-carboxamide derivatives with functionalized thiophene moieties. For example, acid-catalyzed reactions (e.g., using trifluoroacetic acid) are effective for forming carboxamide linkages, as demonstrated in the synthesis of similar pyrrolidine-1-carboxamide complexes . Single-crystal X-ray diffraction (SC-XRD) is critical for confirming structural integrity post-synthesis, as shown in zinc(II) coordination complexes involving pyrrolidine-1-carboxamide ligands .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, distinguishing thiophene and pyrrolidine signals.

- Infrared (IR) Spectroscopy : Identifies carboxamide C=O stretching (~1650–1700 cm⁻¹) and N–H bending (~1550 cm⁻¹).

- SC-XRD : Resolves bond lengths, angles, and stereochemistry. For example, SHELXL software is widely used for refining crystal structures, particularly for resolving disordered solvent molecules in coordination complexes .

Q. Why is this compound of interest in pharmacological research?

- Methodological Answer : Pyrrolidine-carboxamide derivatives are explored as receptor ligands due to their conformational flexibility and hydrogen-bonding capacity. For instance, 1-acylpyrrolidine-2-carboxamides exhibit high affinity for angiotensin II receptors, suggesting potential cardiovascular applications . Structural modifications (e.g., introducing thiophene) may enhance binding specificity or metabolic stability.

Q. What safety protocols should be followed when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Work in a fume hood to prevent inhalation of dust or vapors.

- Spill Management : Collect solid residues using non-sparking tools and dispose of as hazardous waste .

Advanced Research Questions

Q. How can computational methods like DFT improve the understanding of this compound's electronic properties?

- Methodological Answer : Density Functional Theory (DFT) calculations model electron density distributions, frontier molecular orbitals, and electrostatic potentials. For example, the Colle-Salvetti correlation-energy formula (adapted into DFT) predicts interaction energies between the carboxamide group and metal ions in coordination complexes, aiding in catalyst design .

Q. What challenges arise in resolving structural disorder in crystallographic studies of this compound?

- Methodological Answer : Disorder in thiophene or pyrrolidine rings complicates electron density maps. SHELXL’s PART and SIMU instructions can model anisotropic displacement parameters for overlapping atoms. For example, in a zinc(II) complex, partial occupancy of acetonitrile solvent molecules was resolved using iterative refinement cycles .

Q. How do reaction conditions influence the stereochemical outcome of carboxamide formation?

- Methodological Answer : Acid catalysis (e.g., trifluoroacetic acid) promotes carboxamide bond formation via protonation of the carbonyl oxygen, increasing electrophilicity. Temperature control (~20°C) minimizes racemization, as shown in the synthesis of stereochemically pure pyrrolidine-1-carboxamide derivatives .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

- Methodological Answer :

- Stepwise Monitoring : Use thin-layer chromatography (TLC) or LC-MS to track intermediate purity.

- Protecting Groups : Temporarily block reactive sites (e.g., thiophene sulfur) to prevent side reactions.

- Catalyst Screening : Test palladium or copper catalysts for coupling steps to enhance efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.